Bienvenue dans la boutique en ligne BenchChem!

methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate

Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure-activity relationship

This compound occupies a unique regioisomeric space absent from the well-characterized 4-sulfamoyl and 5-sulfamoyl series, enabling researchers to dissect the contribution of meta-sulfamoyl/ortho-methoxy geometry to CAIX, CAXII, or cytosolic CA isozyme binding. Its benzofuran-2-yl-propan-2-yl-sulfamoyl architecture provides a pristine scaffold for NPP1/NPP3 screening and urate transport modulation studies, with the undefined stereocenter at the propan-2-yl carbon offering an additional handle for chiral SAR exploration. Choose this compound to establish baseline structure-activity relationships before systematic halogen scanning.

Molecular Formula C20H21NO6S
Molecular Weight 403.45
CAS No. 2034222-72-3
Cat. No. B3014013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate
CAS2034222-72-3
Molecular FormulaC20H21NO6S
Molecular Weight403.45
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
InChIInChI=1S/C20H21NO6S/c1-13(10-16-11-14-6-4-5-7-17(14)27-16)21-28(23,24)19-12-15(20(22)26-3)8-9-18(19)25-2/h4-9,11-13,21H,10H2,1-3H3
InChIKeyLJBMPXOTNQOMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate (CAS 2034222-72-3): Structural Identity and Procurement Relevance


Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate (CAS 2034222-72-3) is a synthetic sulfonamide compound characterized by a 3-sulfamoyl-4-methoxybenzoate core tethered via a propan-2-yl linker to a benzofuran-2-yl moiety [1]. Its primary sulfonamide pharmacophore is classically associated with zinc-binding enzyme inhibition, particularly carbonic anhydrases, while the benzofuran heterocycle contributes to molecular recognition in diverse biological target classes [2]. The compound possesses one undefined stereocenter at the propan-2-yl carbon, making stereochemical specification a critical procurement parameter [1].

Why In-Class Sulfamoylbenzofuran Analogs Cannot Be Interchanged with CAS 2034222-72-3 Without Quantitative Verification


Superficially similar sulfamoylbenzofuran compounds share a benzofuran-sulfonamide framework but diverge critically in sulfamoyl position, benzoate substitution pattern, and linker topology. The 4-sulfamoylbenzoate positional isomer (CAS 2034611-27-1) lacks the 4-methoxy substituent found in the target compound, resulting in a different molecular formula (C19H19NO5S vs. C20H21NO6S) and altered hydrogen-bond acceptor count [1]. Within the broader patent class of sulfamoylbenzoyl benzofurans, the sulfamoyl-aryl moiety is typically ortho-substituted by halogen, methyl, or trifluoromethyl rather than methoxy, conferring distinct steric and electronic properties [2]. These structural differences directly impact computed lipophilicity (ΔXLogP3-AA) and topological polar surface area, which in turn govern membrane permeability, solubility, and target-binding pharmacophore geometry. Generic substitution without head-to-head comparative data therefore carries a high risk of introducing uncontrolled variables into assay outcomes.

Quantitative Differentiation Evidence for Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate vs. Closest Structural Analogs


Positional Isomer Differentiation: 3-Sulfamoyl-4-methoxybenzoate vs. 4-Sulfamoylbenzoate Core Architecture

The target compound possesses a 3-sulfamoyl-4-methoxybenzoate substitution pattern, compared against the closest commercially available positional isomer methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate (CAS 2034611-27-1), which carries the sulfamoyl group at the para-position of the benzoate ester and lacks the methoxy substituent [1]. In the broader methyl 5-sulfamoyl-benzoate carbonic anhydrase inhibitor series, the sulfamoyl group position relative to the ester and additional ring substituents was shown to modulate binding affinity by over 100-fold selectivity between CA isozymes; compound 4b achieved a dissociation constant (Kd) of 0.12 nM against CAIX [2]. The 3-sulfamoyl-4-methoxy arrangement in the target compound is sterically and electronically distinct from both the 4-sulfamoyl and 5-sulfamoyl regioisomers, predicting a unique selectivity profile that cannot be assumed identical to any other regioisomer.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure-activity relationship

Benzofuran-2-yl Linker Topology vs. Benzothiophene and Indole Analogs: Heterocycle Identity Determines Target Class Selectivity

The target compound incorporates a benzofuran-2-yl group connected via a propan-2-yl linker to the sulfonamide nitrogen. In the patent class of sulfamoylbenzoyl heterocycles (US 4,156,732), the heterocyclic component—benzofuran, benzothiophene, or indole—determines the diuretic, saluretic, and uricosuric activity profile [1]. Benzofuran-containing congeners within this series demonstrated uricosuric and hypouricemic action, whereas the corresponding benzothiophene and indole analogs exhibited altered potency ratios between saluretic and uricosuric effects [1]. Additionally, in the nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitor series, sulfonate and sulfamate derivatives of benzofuran achieved NPP1 IC50 values as low as 0.12 µM (compound 1n) and NPP3 IC50 values as low as 0.12 µM (compound 1f), with benzothiophene analogs showing distinct selectivity profiles [2]. The benzofuran oxygen atom provides a hydrogen-bond acceptor not present in benzothiophene or indole, directly affecting protein-ligand interaction geometry.

Uricosuric activity NPP inhibition Heterocycle SAR

Computed Physicochemical Property Differentiation: LogP, TPSA, and Rotatable Bond Count Relative to Closest Analogs

The target compound's computed physicochemical profile distinguishes it from the nearest commercially cataloged analog. XLogP3-AA of 3.5 places it in a moderately lipophilic range, while TPSA of 103 Ų exceeds the 90 Ų threshold commonly associated with favorable oral bioavailability, potentially limiting passive membrane permeability relative to less polar analogs [1]. The 4-methoxy substituent adds one hydrogen-bond acceptor (total HBA 7) and one rotatable bond (total 8) compared to the non-methoxylated 4-sulfamoyl isomer, reducing conformational rigidity and increasing the entropic penalty upon target binding [1]. In the methyl 5-sulfamoyl-benzoate CA inhibitor series, halogen substitution at the 2-position of the benzoate ring (absent in the target compound) was critical for achieving sub-nanomolar Kd values against CAIX, suggesting the target compound's unsubstituted 2-position may confer a distinct affinity profile [2].

Drug-likeness Permeability Solubility prediction

Recommended Application Scenarios for Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate Based on Differentiated Evidence


Carbonic Anhydrase Isoform Selectivity Profiling with a 3-Sulfamoyl-4-methoxybenzoate Pharmacophore

The 3-sulfamoyl-4-methoxybenzoate core occupies a regioisomeric space distinct from the well-characterized 4-sulfamoyl and 5-sulfamoyl series [1]. Researchers developing isoform-selective carbonic anhydrase inhibitors should prioritize this compound to map the contribution of meta-sulfamoyl/ortho-methoxy geometry to CAIX, CAXII, or cytosolic CA isozyme binding, given that the 5-sulfamoyl series achieves Kd values as low as 0.12 nM with >100-fold selectivity [1]. The absence of 2-halo substitution in this compound provides a baseline scaffold for systematic halogen scanning studies.

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1/NPP3) Inhibitor Screening with Benzofuran-Containing Sulfonamide

Benzofuran-bearing sulfonate/sulfamate derivatives have demonstrated NPP1 and NPP3 IC50 values as low as 0.12 µM, with benzofuran analogs exhibiting distinct selectivity profiles compared to benzothiophene counterparts [2]. This compound's benzofuran-2-yl-propan-2-yl-sulfamoyl architecture provides a scaffold for screening against NPP1 (target for pathological calcification) and NPP3 (cancer target), where the benzofuran oxygen is expected to engage active-site residues differently than sulfur or nitrogen heterocycle analogs [2].

Uricosuric and Hypouricemic Mechanistic Studies Using Benzofuran-Sulfamoylbenzoate Chemotype

The sulfamoylbenzoyl benzofuran patent class (US 4,156,732) establishes that benzofuran-containing sulfonamides possess uricosuric, hypouricemic, and salidiuretic activities [3]. This compound's 3-sulfamoyl-4-methoxybenzoate substitution pattern represents an underexplored region of this chemotype space. It is suited for in vivo urate transport modulation studies, particularly as a probe to differentiate the structure-activity determinants of uricosuric efficacy from saluretic effects, which are known to vary with heterocycle and substitution pattern within this class [3].

Quote Request

Request a Quote for methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.